REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH2:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>ClC(Cl)C(Cl)Cl>[S:16]=[C:15]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:11][C:12](=[O:13])[NH:14]1 |f:0.1.2.3|
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Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)N=C=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 95° C. for 1 h during which time the slurry
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
Upon completion of addition
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Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
Once at the prescribed temperature, the reaction mixture was carefully quenched with a solution of cold HCl (250 mL, 2.4 N)
|
Type
|
FILTRATION
|
Details
|
The resultant beige precipitate was collected by vacuum filtration, air
|
Type
|
CUSTOM
|
Details
|
dried for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
recrystallized from glacial AcOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S=C1NC(CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.6 mmol | |
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |